molecular formula C12H14N2O B15277147 8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde

8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B15277147
M. Wt: 202.25 g/mol
InChI Key: SGZKXNPDDRGMIC-UHFFFAOYSA-N
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Description

8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core with a methyl group at the 8th position, an isopropyl group at the 2nd position, and an aldehyde group at the 3rd position. Compounds in this family are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. For example, a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor can be used to synthesize imidazo[1,2-a]pyridines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted imidazo[1,2-a]pyridines.

Mechanism of Action

The mechanism of action of 8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde depends on its specific biological activity. For example, if it exhibits antibacterial activity, it may target bacterial enzymes or cell wall synthesis pathways. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation. The molecular targets and pathways involved can vary widely depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

8-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-8(2)11-10(7-15)14-6-4-5-9(3)12(14)13-11/h4-8H,1-3H3

InChI Key

SGZKXNPDDRGMIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=O)C(C)C

Origin of Product

United States

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